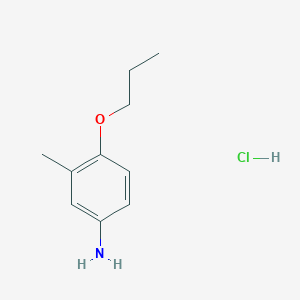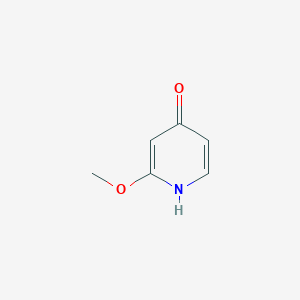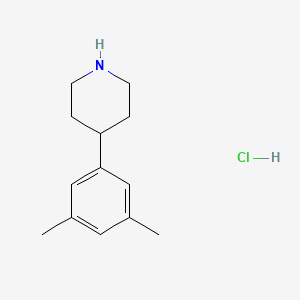![molecular formula C5H8ClN3O2 B1388736 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride CAS No. 1185297-13-5](/img/structure/B1388736.png)
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride
Overview
Description
“2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” is a biochemical used for proteomics research . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . The molecular formula of this compound is C5H7N3O2•HCl, and it has a molecular weight of 177.59 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the construction of the triazole ring . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are complex and involve multiple steps . For example, the synthesis of 1,2,4-triazole derivatives involves the construction of the triazole ring .Scientific Research Applications
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has a variety of scientific research applications. It is used in a variety of biochemical and physiological experiments, including the study of enzyme kinetics, protein folding, and DNA replication. It is also used in drug development and drug screening. This compound is also used in the synthesis of a variety of organic compounds, including peptides, drugs, and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
this compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of this compound with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of the aromatase enzyme and subsequent effects on estrogen biosynthesis . This can potentially influence a variety of cellular processes, including cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the 1,2,4-triazole moiety has strong stability for thermal and acid conditions . .
Advantages and Limitations for Lab Experiments
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be synthesized in large quantities. However, this compound can be toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride research. One possibility is to explore the use of this compound as an anti-inflammatory agent in the treatment of various diseases. Another possibility is to investigate the use of this compound as a tool for drug development and drug screening. Finally, it may be possible to use this compound as a tool for studying the biochemical and physiological effects of various drugs and compounds.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound has been shown to interact with various proteins and other biomolecules, forming hydrogen bonds that enhance its pharmacokinetic and pharmacological properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aromatase, through binding interactions. This binding involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex, leading to a decrease in enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability . These transport and distribution mechanisms are critical for understanding the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYQFBPYCQDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)



![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)




![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)

